[5-(Pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid
Description
This boronic acid derivative features a pyridinylmethoxy group at position 5 and a trifluoromethoxy group at position 2 on the phenyl ring. Its structure combines aromatic boronic acid reactivity with electron-withdrawing trifluoromethoxy and heteroaromatic substituents, making it valuable in Suzuki-Miyaura cross-coupling reactions and drug discovery . The compound is cataloged under CAS-based identifiers but is currently discontinued by suppliers like CymitQuimica, limiting its commercial availability .
Properties
IUPAC Name |
[5-(pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF3NO4/c15-13(16,17)22-12-4-3-10(6-11(12)14(19)20)21-8-9-2-1-5-18-7-9/h1-7,19-20H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTNBQWMRKCMTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC2=CN=CC=C2)OC(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201160322 | |
| Record name | Boronic acid, B-[5-(3-pyridinylmethoxy)-2-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201160322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096332-03-3 | |
| Record name | Boronic acid, B-[5-(3-pyridinylmethoxy)-2-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[5-(3-pyridinylmethoxy)-2-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201160322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid typically involves the following steps:
Formation of the Pyridin-3-ylmethoxy Intermediate: This step involves the reaction of pyridine-3-methanol with an appropriate halogenating agent to form pyridin-3-ylmethoxy halide.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.
Boronic Acid Formation: The final step involves the reaction of the intermediate with a boronic acid reagent under suitable conditions to form the desired boronic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the boronic acid moiety.
Reduction: Reduction reactions may target the pyridine ring or the trifluoromethoxy group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the trifluoromethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents, trifluoromethylating agents, and boronic acid reagents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can lead to various functionalized derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The boronic acid moiety allows for the formation of reversible covalent bonds with diols, making it useful in bioconjugation and sensor applications.
Medicine:
Drug Development: The compound’s unique structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry:
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its functional groups and reactivity.
Mechanism of Action
The mechanism of action of [5-(Pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid moiety interacts with diols and other nucleophiles, facilitating various chemical transformations. The trifluoromethoxy group enhances the compound’s stability and reactivity, while the pyridine ring provides additional sites for interaction with molecular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Boronic Acids
Substituent Variations and Reactivity
Key Analogs:
- (2-(Trifluoromethoxy)phenyl)boronic Acid : Used in synthesizing pyrrolopyrimidine-based EGFR inhibitors (e.g., compound 45 in ). Unlike the target compound, it lacks the pyridinylmethoxy group but shares the trifluoromethoxy substituent, enabling similar electronic effects in coupling reactions .
- [5-Isopropoxy-2-(trifluoromethoxy)phenyl]boronic Acid : Contains an isopropoxy group instead of pyridinylmethoxy. The bulkier isopropoxy substituent may reduce solubility in polar solvents compared to the target compound .
- [2-Fluoro-5-(trifluoromethoxy)phenyl]boronic Acid : Features a fluorine atom at position 2, enhancing metabolic stability. The absence of a pyridine ring limits its use in targeting heterocyclic drug scaffolds .
- [2-(Methylthio)-5-(trifluoromethoxy)phenyl]boronic Acid : Substitutes pyridinylmethoxy with a methylthio group, which may alter redox stability and metal-binding properties .
Reactivity in Cross-Coupling Reactions:
- The pyridinylmethoxy group in the target compound enhances solubility in 1,4-dioxane/water mixtures, similar to oxygen-containing boronic acids (e.g., 4-methoxyphenyl derivatives), which achieve high yields (~76%) in Suzuki couplings .
- Trifluoromethoxy groups generally reduce electron density on the phenyl ring, slowing coupling rates compared to electron-rich analogs like (4-(trifluoromethoxy)phenyl)boronic acid (used in antituberculosis agent synthesis) .
Physical and Spectral Properties
- The target compound’s pyridinylmethoxy group may lower melting points compared to dimethoxyphenyl analogs (e.g., compound 46 at 200–202°C) due to reduced crystallinity .
- Optical activity data are unavailable for the target compound, but chiral analogs with similar substituents exhibit significant rotation (e.g., -361.3 for compound 47) .
Biological Activity
[5-(Pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid is a boronic acid derivative that has attracted significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines a pyridine ring, a trifluoromethoxy group, and a boronic acid moiety, which together enhance its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the trifluoromethoxy group contributes to its chemical stability and reactivity, making it a valuable building block in organic synthesis and drug discovery.
Boronic acids are known for their ability to form reversible covalent bonds with diols, which is critical in the design of inhibitors for various biological targets. The specific mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with key enzymes involved in cancer progression and other diseases.
Anticancer Properties
Research indicates that boronic acid derivatives exhibit promising anticancer activity. For instance, compounds similar to this compound have shown:
- Inhibition of Cell Proliferation : Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including renal cancer and leukemia cells. For example, dose-response analyses indicated significant suppression of cell growth in vitro, with some compounds inducing DNA damage and promoting cell cycle arrest .
- Mechanistic Insights : Immunoblotting studies revealed that these compounds can upregulate p-H2AX, a marker of DNA damage, suggesting that they may induce cytotoxic effects through DNA damage pathways .
Other Potential Activities
Beyond anticancer effects, boronic acids have been explored for their roles in other therapeutic areas:
- Antiviral Activity : Some boronic acid derivatives have exhibited antiviral properties against various strains of viruses, indicating potential applications in treating viral infections .
- Enzyme Inhibition : The unique structure allows for selective inhibition of certain enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for [5-(Pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of arylboronic acids typically involves Suzuki-Miyaura coupling or directed ortho-metalation. For structurally analogous compounds (e.g., (2-(trifluoromethoxy)phenyl)boronic acid), Suzuki coupling with Pd catalysts (e.g., Pd(PPh₃)₄) in mixed solvents (toluene/ethanol/water) under reflux achieves moderate yields (~25–64%) . Key factors include:
- Catalyst loading : 1–5 mol% Pd for efficient coupling .
- Base selection : Sodium carbonate or potassium acetate to stabilize boronic acid intermediates .
- Temperature : Reflux conditions (80–100°C) for 15 min to 8 hours, depending on substrate reactivity .
Example : A similar compound, (4-(trifluoromethoxy)phenyl)boronic acid, was synthesized via Suzuki coupling with bromo-substituted precursors, yielding 64% after purification by silica gel chromatography .
Q. How can the purity and structural integrity of this boronic acid be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Purity assessment (≥95% for research-grade compounds) with reverse-phase C18 columns and UV detection .
- NMR : Key signals include the boronic acid proton (δ 7.5–8.5 ppm for aromatic protons) and trifluoromethoxy group (δ -58 ppm in ¹⁹F NMR) .
- HRMS : Confirm molecular weight (e.g., exact mass calculated for C₁₃H₁₀BF₃NO₃: 299.06 g/mol) .
Data Note : For related compounds, discrepancies in melting points (e.g., 101–103°C vs. 265–267°C) highlight the need for recrystallization or column purification .
Q. What are the stability considerations for handling this compound under experimental conditions?
- Methodological Answer : Boronic acids are sensitive to hydrolysis and oxidation. Stabilization strategies include:
- pH control : Store at pH 5–7 in aqueous solutions to prevent deboronation .
- Dry solvents : Use anhydrous DMF or THF for coupling reactions to minimize side reactions .
- Low-temperature storage : -20°C under inert gas (N₂/Ar) to extend shelf life .
Advanced Research Questions
Q. How does the pyridinylmethoxy substituent influence cross-coupling efficiency in medicinal chemistry applications?
- Methodological Answer : The pyridinylmethoxy group enhances electron-withdrawing effects, accelerating Pd-catalyzed couplings. For example, in EGFR inhibitor synthesis, analogous boronic acids with pyridinyl groups achieved >75% yield in coupling with heterocyclic amines . Case Study : A pyrrolopyrimidine-based inhibitor used (2-(trifluoromethoxy)phenyl)boronic acid in a 1-hour reaction with Pd(dppf)Cl₂, yielding 64% of the target compound with 99% HPLC purity .
Q. What strategies optimize regioselectivity in multi-step syntheses involving this boronic acid?
- Methodological Answer : Regioselectivity is controlled by:
- Protecting groups : Boc-protection of amines or silylation of hydroxyls to prevent unwanted side reactions .
- Substrate pre-functionalization : Bromination or iodination of pyridine rings to direct coupling sites .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the boron center .
Q. How to resolve contradictions in reaction yields reported for similar boronic acids?
- Methodological Answer : Contradictions often arise from:
- Catalyst variability : Pd(PPh₃)₄ vs. PdCl₂(dppf), where the latter improves yields in sterically hindered systems .
- Substrate ratios : Excess boronic acid (1.2–1.5 eq) compensates for hydrolysis losses .
- Workup protocols : Silica gel chromatography vs. crystallization—the former recovers more product but may reduce purity .
Example : A 25% yield for a Suzuki reaction () vs. 64% in a similar system () was attributed to differences in base (Na₂CO₃ vs. K₂CO₃) and reaction time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
